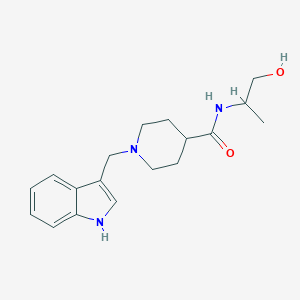
L-N-(1-Hydroxy-2-propyl)-1-(3-indolylmethyl)isonipecotamide
Beschreibung
Amproliumhydrochlorid ist eine organische Verbindung, die hauptsächlich als Kokzidiostatikum in der Geflügelhaltung eingesetzt wird. Es ist ein Thiaminanalogon, das den Thiamintransporter von Eimeria-Arten blockiert, wodurch die Kohlenhydratsynthese verhindert und somit Kokzidiose bei Geflügel kontrolliert wird .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Amproliumhydrochlorid beinhaltet die Kondensation von Ethoxymethylenmalonsäuredinitril mit Acetamidin zur Bildung eines substituierten Pyrimidins. Diese Reaktion beinhaltet wahrscheinlich die konjugierte Addition des Amidinstickstoffs an das Malonsäuredinitril, gefolgt vom Verlust von Ethoxid. Der verbleibende Amidinstickstoff addiert sich dann zu einem der Nitrile, was zur Bildung des Pyrimidins führt. Die Reduktion des Nitrils ergibt die entsprechende Aminomethylverbindung. Eine erschöpfende Methylierung des Amins, gefolgt von der Verdrängung des aktivierten quaternären Stickstoffs durch Bromidion, liefert das Schlüsselzwischenprodukt. Schließlich führt die Verdrängung des Halogens durch α-Picolin zu Amproliumhydrochlorid .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Amproliumhydrochlorid hergestellt, indem das Rohprodukt unter Wärmeeinwirkung in Wasser gelöst und anschließend mit Aktivkohle entfärbt wird. Die Lösung wird dann unter vermindertem Druck eingedampft, abgekühlt und zentrifugiert, um das feuchte Produkt zu erhalten. Dieses Produkt wird dann getrocknet, um hochreines Amproliumhydrochlorid zu erhalten .
Eigenschaften
CAS-Nummer |
102395-79-9 |
|---|---|
Molekularformel |
C18H25N3O2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
N-(1-hydroxypropan-2-yl)-1-(1H-indol-3-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-13(12-22)20-18(23)14-6-8-21(9-7-14)11-15-10-19-17-5-3-2-4-16(15)17/h2-5,10,13-14,19,22H,6-9,11-12H2,1H3,(H,20,23) |
InChI-Schlüssel |
MINFLCSDCVZVKX-UHFFFAOYSA-N |
SMILES |
CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Kanonische SMILES |
CC(CO)NC(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32 |
Synonyme |
L-2-(1-Skatyl-4-isonipecotamido)-1-propanol |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amprolium Hydrochloride involves the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This reaction likely involves the conjugate addition of the amidine nitrogen to the malononitrile, followed by the loss of ethoxide. The remaining amidine nitrogen then adds to one of the nitriles, leading to the formation of the pyrimidine. Reduction of the nitrile gives the corresponding aminomethyl compound. Exhaustive methylation of the amine, followed by displacement of the activated quaternary nitrogen by bromide ion, affords the key intermediate. Finally, displacement of the halogen by α-picoline yields Amprolium Hydrochloride .
Industrial Production Methods: In industrial settings, Amprolium Hydrochloride is produced by dissolving the crude product in water under heated conditions, followed by decolorizing with activated carbon. The solution is then evaporated under reduced pressure, cooled, and centrifuged to obtain the wet product. This product is then dried to yield high-purity Amprolium Hydrochloride .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amproliumhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Nitrilgruppe in den Zwischenstufen seiner Synthese wird reduziert, um die Aminomethylverbindung zu bilden.
Substitution: Die Synthese beinhaltet Substitutionsreaktionen, wie z. B. die Verdrängung des Halogens durch α-Picolin.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators verwendet.
Substitution: Halogenverdrängungsreaktionen verwenden oft Reagenzien wie Natriumbromid oder α-Picolin.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören das substituierte Pyrimidin, die Aminomethylverbindung und schließlich Amproliumhydrochlorid .
Wissenschaftliche Forschungsanwendungen
Amproliumhydrochlorid hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Thiaminanalogen und deren Wechselwirkungen verwendet.
Biologie: Es wird in der Forschung an Eimeria-Arten und ihren Stoffwechselwegen eingesetzt.
Medizin: Es wird in der Veterinärmedizin zur Bekämpfung von Kokzidiose bei Geflügel und anderen Tieren eingesetzt.
Industrie: Es wird als Futtermittelzusatzstoff zur Vorbeugung von Kokzidiose bei Geflügel verwendet, um gesundes Wachstum und Produktivität zu gewährleisten
5. Wirkmechanismus
Amproliumhydrochlorid wirkt als Thiamin-Antagonist aufgrund seiner strukturellen Ähnlichkeit mit Thiamin (Vitamin B1). Es konkurriert mit der Aufnahme von Thiamin durch die Eimeria-Parasiten und blockiert den Thiamintransporter. Diese Blockade verhindert, dass die Parasiten Thiamin verwerten, das für die Kohlenhydratsynthese unerlässlich ist, wodurch ihr Wachstum und ihre Vermehrung gehemmt werden .
Ähnliche Verbindungen:
Ethopabat: Ein weiteres Kokzidiostatikum, das bei Geflügel eingesetzt wird.
Sulfonamide: Werden oft in Verbindung mit Amproliumhydrochlorid eingesetzt, um die Wirksamkeit zu verbessern.
Diclazuril: Eine andere Klasse von Kokzidiostatika mit einem anderen Wirkmechanismus
Einzigartigkeit: Amproliumhydrochlorid ist einzigartig aufgrund seines spezifischen Wirkmechanismus als Thiaminanalogon. Im Gegensatz zu anderen Kokzidiostatika konkurriert es direkt mit Thiamin, wodurch es hochwirksam gegen Eimeria-Arten ist, mit minimalen Problemen hinsichtlich Resistenz .
Wirkmechanismus
Amprolium Hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes for the absorption of thiamine by the Eimeria parasites, blocking the thiamine transporter. This blockage prevents the parasites from utilizing thiamine, which is essential for carbohydrate synthesis, thereby inhibiting their growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethopabate: Another coccidiostat used in poultry.
Sulfonamides: Often used in conjunction with Amprolium Hydrochloride for enhanced efficacy.
Diclazuril: A different class of coccidiostat with a distinct mechanism of action
Uniqueness: Amprolium Hydrochloride is unique due to its specific mechanism of action as a thiamine analogue. Unlike other coccidiostats, it directly competes with thiamine, making it highly effective against Eimeria species with minimal resistance issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


